Tert-butyl-3,3-dinitroazetidine

描述

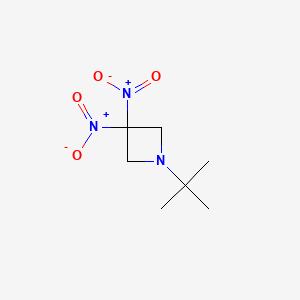

Tert-butyl-3,3-dinitroazetidine is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Energetic Materials

Overview:

TDNAZ is recognized for its high energy density and stability, making it a suitable candidate for use in energetic materials such as explosives and propellants. Its unique azetidine structure contributes to its energetic properties.

Synthesis and Properties:

Recent studies have demonstrated the synthesis of TDNAZ derivatives that exhibit improved thermal stability compared to conventional energetic compounds. For instance, 1-glycidyl-3,3-dinitroazetidine has been developed as a high-energy binder for insensitive high-performance explosives (PBX), enhancing their mechanical properties without compromising energy output .

Performance Metrics:

Table 1 summarizes key performance metrics of TDNAZ and related compounds:

| Compound | Density (g/cm³) | Energy Output (kJ/kg) | Stability | Application |

|---|---|---|---|---|

| TDNAZ | 1.726 | High | Stable | Explosives |

| 1-Glycidyl-3,3-DNAZ | 1.750 | Higher | Improved | Binders |

Medicinal Chemistry

Nitric Oxide Donor:

TDNAZ has been investigated for its potential as a nitric oxide (NO) donor, particularly in cancer therapy. Studies have shown that dinitroazetidine-coumarin hybrids, which include TDNAZ, exhibit promising anti-cancer activity by inducing apoptosis in tumor cells .

Mechanism of Action:

The mechanism involves the release of NO, which has been found to inhibit the proliferation of intrahepatic cholangiocarcinoma cell lines (RBE). For example, one study reported that specific TDNAZ derivatives demonstrated IC50 values lower than traditional chemotherapeutics, indicating higher potency with lower cytotoxicity to non-tumor cells .

Case Study:

A case study highlighted the efficacy of compound 3 from this series, which induced cell cycle arrest at the G2/M phase and downregulated anti-apoptotic proteins, showcasing its potential as a lead compound for further development .

Material Science

Polymeric Applications:

The incorporation of TDNAZ into polymeric systems has been explored to create new materials with enhanced properties. The azetidine structure allows for the development of polycyclic energetic compounds that can be utilized in various applications from aerospace to military .

Research Findings:

Recent research indicates that combining TDNAZ with other nitrogen-rich compounds can lead to materials with superior mechanical and energetic properties. This approach is particularly relevant for developing advanced propellants and explosives that require both stability and high energy output .

属性

CAS 编号 |

125735-38-8 |

|---|---|

分子式 |

C7H13N3O4 |

分子量 |

203.2 g/mol |

IUPAC 名称 |

1-tert-butyl-3,3-dinitroazetidine |

InChI |

InChI=1S/C7H13N3O4/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14/h4-5H2,1-3H3 |

InChI 键 |

YNVDAIOEJHCEQA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。